molecular formula C18H21ClN2O2 B1388934 N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide CAS No. 1020055-74-6

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide

Cat. No.: B1388934
CAS No.: 1020055-74-6
M. Wt: 332.8 g/mol
InChI Key: UFBPKFOWDPKQNQ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amide functional group, an amino group, a chlorophenyl group, and an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 4-isopropylphenol.

    Formation of Intermediate: The 4-isopropylphenol is reacted with an appropriate halogenated propanamide under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-amino-4-chlorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)-propanamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-tert-butylphenoxy)-propanamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide is unique due to the presence of the isopropyl group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-11(2)13-4-7-15(8-5-13)23-12(3)18(22)21-14-6-9-16(19)17(20)10-14/h4-12H,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPKFOWDPKQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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